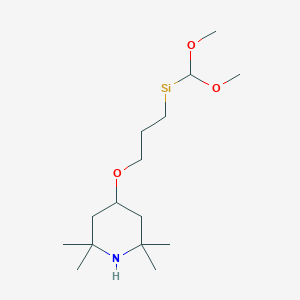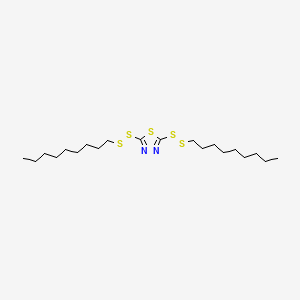
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two nonyldisulfanyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with nonylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole can undergo oxidation reactions, where the disulfide bonds are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and dithiothreitol are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the role of sulfur-containing compounds in biological systems. Its ability to undergo redox reactions makes it a valuable tool for investigating oxidative stress and redox signaling pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity may allow for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties. Its ability to form stable disulfide bonds makes it useful in improving the durability and performance of materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole involves its ability to undergo redox reactions. The disulfide bonds in the compound can be reduced to form thiols, which can then participate in various biochemical processes. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular signaling pathways and metabolic processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes that contain cysteine residues, affecting their activity through redox modulation.
Signaling Pathways: Redox-sensitive signaling pathways, such as those involving reactive oxygen species (ROS), can be influenced by the compound’s redox activity.
Comparación Con Compuestos Similares
2,5-Bis(benzoxazol-2-yl)thiophene: Another thiadiazole derivative with different substituents.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A compound with similar structural features but different functional groups.
Uniqueness: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of nonyldisulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
118266-00-5 |
|---|---|
Fórmula molecular |
C20H38N2S5 |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
2,5-bis(nonyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H38N2S5/c1-3-5-7-9-11-13-15-17-23-26-19-21-22-20(25-19)27-24-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
MGEQSWVPSCZGEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




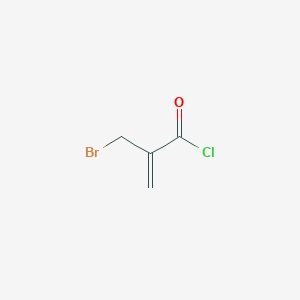
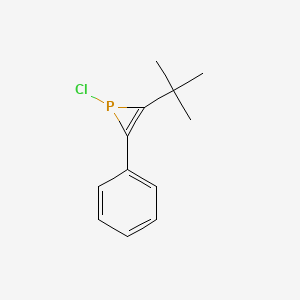
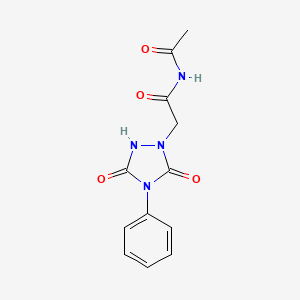

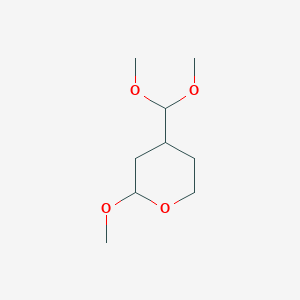


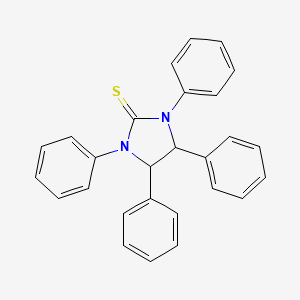
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

